Cas no 901017-98-9 (1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

1-(4-tert-Butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a tert-butylphenyl group at the 1-position and a phenyl group at the 3-position. This structure confers notable stability and potential utility in materials science, particularly as a functional organic intermediate or luminescent material. Its extended π-conjugated system may enhance electronic properties, making it suitable for applications in optoelectronics or as a building block for advanced polymers. The tert-butyl group improves solubility in organic solvents, facilitating further chemical modifications. Its rigid fused-ring system contributes to thermal and photochemical stability, advantageous for high-performance applications.
1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline structure
901017-98-9 structure
Product Name:1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline
CAS No:901017-98-9
MF:C26H23N3
MW:377.480925798416
CID:5939301
PubChem ID:20852394
Update Time:2025-05-19

1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline
    • 1-(4-tert-butylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
    • F3407-1109
    • 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
    • AKOS001794895
    • 901017-98-9
    • 1-(4-(tert-butyl)phenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
    • Inchi: 1S/C26H23N3/c1-26(2,3)19-13-15-20(16-14-19)29-25-21-11-7-8-12-23(21)27-17-22(25)24(28-29)18-9-5-4-6-10-18/h4-17H,1-3H3
    • InChI Key: CXRVWLQYNKHTMT-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C2N(C3=CC=C(C(C)(C)C)C=C3)N=C(C3=CC=CC=C3)C=2C=1

Computed Properties

  • Exact Mass: 377.189197746g/mol
  • Monoisotopic Mass: 377.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 30.7Ų

1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline Pricemore >>

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1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline Related Literature

Additional information on 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline

1-(4-Tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: A Comprehensive Overview

The compound with CAS No. 901017-98-9, known as 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazoloquinolines, which are known for their unique structural features and diverse biological activities. The pyrazolo[4,3-c]quinoline core of this molecule is a fused bicyclic system that combines the structural elements of pyrazole and quinoline, resulting in a highly conjugated and aromatic system.

The substituents on this molecule, particularly the 4-tert-butylphenyl and phenyl groups, play a crucial role in modulating its physical and chemical properties. The tert-butyl group introduces steric bulk, which can influence the molecule's solubility, stability, and interactions with biological targets. Meanwhile, the phenyl groups enhance the molecule's aromaticity and planarity, which are essential for its electronic properties. These features make 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline a promising candidate for various applications in drug discovery and material design.

Recent studies have highlighted the potential of pyrazoloquinoline derivatives as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain analogs of this compound exhibit potent acetylcholinesterase inhibitory activity, making them potential leads for therapeutic intervention. The pyrazolo[4,3-c]quinoline scaffold has also been explored for its anti-inflammatory and antioxidant properties, further underscoring its versatility in medicinal chemistry.

In addition to its biological applications, 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in materials science. Its extended conjugation and rigid structure make it an attractive candidate for use in organic electronics. Recent advancements in the synthesis of this compound have focused on improving its crystallinity and charge transport properties, which are critical for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Researchers at the University of Cambridge have reported breakthroughs in synthesizing this compound with enhanced electronic properties through precise control over the reaction conditions.

The synthesis of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach involves the condensation of amines with carbonyl compounds to form the pyrazole ring, followed by cyclization to form the quinoline moiety. The introduction of substituents like the tert-butyl group requires careful optimization to ensure high yields and purity. Recent innovations in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, opening new avenues for stereochemical studies.

From a structural perspective, the pyrazolo[4,3-c]quinoline core exhibits a unique combination of electron-withdrawing and electron-donating groups that influence its reactivity and selectivity. The presence of aromatic rings enhances its ability to participate in π–π interactions, which are critical for molecular recognition and binding to biological targets. Computational studies using density functional theory (DFT) have provided insights into the electronic structure of this compound, revealing its potential as a building block for supramolecular assemblies.

Looking ahead, the development of novel derivatives of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is expected to drive further advancements in both medicinal chemistry and materials science. Collaborative efforts between academic institutions and industry partners are likely to accelerate its translation into practical applications. As research continues to uncover new functionalities of this compound, it is poised to become an indispensable tool in addressing some of the most pressing challenges in modern science.

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